6-chloro-2,8-dimethyl-7H-purine

IP6K1 inhibition Kinase inhibitor Purine analog SAR

Select 6-chloro-2,8-dimethyl-7H-purine for its unique 2,8-dimethyl substitution pattern, which is critical for target binding and cannot be extrapolated from other chloropurines. This compound shows a 14-fold improvement in T. gondii PNP binding (Kᵢ 200 µM) over simpler analogs and exhibits a 1.45-fold parasitic selectivity. It is a validated starting point for IP6K1 inhibitor development (pIC₅₀ 3.93). The reactive C6 chlorine enables systematic SAR derivatization.

Molecular Formula C7H7ClN4
Molecular Weight 182.61
CAS No. 98550-74-4
Cat. No. B1661879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2,8-dimethyl-7H-purine
CAS98550-74-4
Molecular FormulaC7H7ClN4
Molecular Weight182.61
Structural Identifiers
SMILESCC1=NC2=C(N1)C(=NC(=N2)C)Cl
InChIInChI=1S/C7H7ClN4/c1-3-9-5-6(8)10-4(2)12-7(5)11-3/h1-2H3,(H,9,10,11,12)
InChIKeyAOJUMUSJTUPQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,8-dimethyl-7H-purine (CAS 98550-74-4) Procurement Guide: Purine Scaffold Comparison


6-Chloro-2,8-dimethyl-7H-purine (CAS 98550-74-4, C₇H₇ClN₄, MW 182.61) is a chlorinated purine analog characterized by methyl substitutions at the 2- and 8-positions of the purine ring [1]. This compound belongs to the purine family, a class of heterocyclic aromatic compounds containing a fused pyrimidine-imidazole ring system [1]. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution, while the dual methyl groups enhance lipophilicity and steric bulk, modulating the compound's physicochemical and biological properties [1][2]. As a versatile synthetic building block, 6-chloro-2,8-dimethyl-7H-purine serves as a precursor for the preparation of more complex purine derivatives with diverse pharmacological activities [2].

6-Chloro-2,8-dimethyl-7H-purine (CAS 98550-74-4) Chemical Differentiation: Why Analogs Are Not Interchangeable


Generic substitution among purine analogs in procurement and experimental design is not scientifically justified due to the profound impact of subtle structural variations on target binding and reactivity. The 2,8-dimethyl substitution pattern in 6-chloro-2,8-dimethyl-7H-purine is a critical determinant of its biological activity and chemical behavior, and cannot be extrapolated from other chlorinated purines. As demonstrated in comparative inhibitor studies, purine analogs with identical core scaffolds but varying substitution patterns exhibit order-of-magnitude differences in inhibitory potency against the same enzyme target [1]. Additionally, the specific substitution pattern of 6-chloro-2,8-dimethyl-7H-purine influences both its physical properties and reactivity compared to other purines, including regioselectivity in synthetic transformations [2]. These differences underscore that even seemingly minor structural modifications—such as the presence or absence of methyl groups at positions 2 and 8—produce compounds that are functionally and synthetically distinct, necessitating the procurement of the exact compound for reproducible research outcomes.

6-Chloro-2,8-dimethyl-7H-purine (CAS 98550-74-4) Quantitative Comparative Evidence for Selection


Inositol Hexakisphosphate Kinase 1 (IP6K1) Inhibition: Cross-Study Comparison with 6-Benzylthio Analog

In a systematic SAR study of purine analogs as IP6K1 inhibitors, 6-chloro-2,8-dimethyl-7H-purine (Compound 6 in the study) demonstrated measurable inhibitory activity against IP6K1 (pIC₅₀ = 3.93 ± 0.10), whereas the corresponding 6-benzylthio analog (Compound 1, TNP) exhibited no quantifiable inhibition (pIC₅₀ < 3.70) [1]. This comparison is from the same study but different compounds within the same experimental system (cross-study comparable), demonstrating that substitution at the 6-position dramatically alters inhibitory potency against this target.

IP6K1 inhibition Kinase inhibitor Purine analog SAR

Toxoplasma gondii Purine Nucleoside Phosphorylase (PNP) Inhibition: Reported Data Comparison with 6-Chloropurine Analogs

6-Chloro-2,8-dimethyl-7H-purine exhibits measurable competitive inhibition of Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) from virulent strain RH with a reported Kᵢ value of 200 μM [1][2]. This Kᵢ value positions the compound among moderate-affinity inhibitors in the TgPNP inhibitor landscape, with potency that falls between high-affinity inhibitors like immucillin-H (Kᵢ in nM range) and very weak binders (Kᵢ > 500 μM) [1]. Comparative analysis across reported data reveals that 6-chloro-2,8-dimethyl-7H-purine displays an approximately 14-fold improvement in affinity compared to 6-chloro-9-methylpurine (Kᵢ = 2.8 mM), indicating that the 2,8-dimethyl substitution pattern contributes to enhanced target engagement relative to simpler 6-chloropurine scaffolds [1].

Antiparasitic Toxoplasma gondii Purine nucleoside phosphorylase

Human Erythrocyte Purine Nucleoside Phosphorylase Selectivity: Reported Data Comparison of Parasite vs. Host Enzyme Affinity

Comparative binding analysis between parasitic and host PNP enzymes reveals that 6-chloro-2,8-dimethyl-7H-purine exhibits a moderate degree of target discrimination. The compound binds to human erythrocyte PNP with a reported Kᵢ value of 290 μM [1][2], compared to 200 μM for T. gondii PNP [1]. This represents an approximately 1.45-fold preference for the parasitic enzyme over the human ortholog. While this selectivity is modest, it distinguishes 6-chloro-2,8-dimethyl-7H-purine from 6-chloro-2-aminopurine (Kᵢ = 2.6 mM for T. gondii PNP; Kᵢ = 280 μM for human PNP), which demonstrates an inverse selectivity profile with >9-fold preference for the human enzyme [1].

Selectivity Host-parasite discrimination PNP inhibition

Spectroscopic Characterization: Verified Identity for Procurement Quality Assurance

The identity and purity of 6-chloro-2,8-dimethyl-7H-purine can be verified against authenticated reference spectral data. The compound is characterized by ¹H NMR and UV-Vis spectra available in the KnowItAll Spectral Library, with spectra acquired in DMSO-d₆ (NMR) and methanol (UV-Vis) [1]. These reference spectra provide definitive molecular fingerprints for identity confirmation upon receipt of purchased material. In contrast, closely related analogs such as 6-chloro-9-methylpurine or 6-chloro-2-aminopurine produce distinct spectral signatures due to their different substitution patterns, enabling unambiguous differentiation of this compound from potential synthetic impurities or mislabeled analogs.

Quality control NMR spectroscopy UV-Vis spectroscopy

Synthetic Utility: Regioselective Derivatization at the C6 Chloro Position

6-Chloro-2,8-dimethyl-7H-purine serves as a versatile synthetic intermediate for the preparation of 6-substituted purine derivatives via nucleophilic aromatic substitution at the C6 position [1]. The chlorine atom at position 6 provides a reactive handle for displacement with amines, thiols, alkoxides, and other nucleophiles, enabling the generation of diverse compound libraries . The 2,8-dimethyl substitution pattern influences the regioselectivity of subsequent N-alkylation reactions compared to non-methylated 6-chloropurine scaffolds, with the steric bulk of the methyl groups altering the N7/N9 alkylation product ratios [2]. This synthetic versatility, combined with predictable regiochemical outcomes, makes this compound a strategic building block for medicinal chemistry programs requiring systematic exploration of purine chemical space.

Synthetic building block Nucleophilic substitution Purine derivatization

Physicochemical Property Differentiation: LogP and Lipophilicity Profile

The 2,8-dimethyl substitution pattern in 6-chloro-2,8-dimethyl-7H-purine significantly alters its lipophilicity compared to non-methylated 6-chloropurine. The calculated LogP for 6-chloro-2,8-dimethyl-7H-purine is 1.6231, with a topological polar surface area (TPSA) of 54.46 Ų . In comparison, 6-chloropurine (CAS 87-42-3) has a calculated LogP of approximately 0.4-0.6 and a TPSA of 54.46 Ų, indicating that the 2,8-dimethyl substitution increases lipophilicity by approximately 1 log unit while preserving the same polar surface area. This enhanced lipophilicity may influence membrane permeability, tissue distribution, and non-specific protein binding in biological assays, representing a key physicochemical distinction that impacts experimental outcomes and cannot be assumed when substituting with non-methylated analogs.

Lipophilicity LogP Physicochemical properties

6-Chloro-2,8-dimethyl-7H-purine (CAS 98550-74-4) Optimal Application Scenarios Based on Comparative Evidence


Antiparasitic Drug Discovery: Toxoplasma gondii PNP Inhibitor Screening

Researchers engaged in antiparasitic drug discovery targeting purine salvage pathways in Toxoplasma gondii should prioritize 6-chloro-2,8-dimethyl-7H-purine over simpler 6-chloropurine analogs. The compound demonstrates a Kᵢ of 200 μM against T. gondii PNP, representing an approximately 14-fold improvement in binding affinity compared to 6-chloro-9-methylpurine (Kᵢ = 2.8 mM) [1][2]. This enhanced target engagement makes it a more suitable starting point for structure-based optimization and SAR studies. Furthermore, the compound exhibits a 1.45-fold preference for parasitic PNP over the human ortholog (Kᵢ = 290 μM for human PNP) [1][2], distinguishing it from analogs like 6-chloro-2-aminopurine that preferentially inhibit the host enzyme. For laboratories conducting high-throughput screening or lead optimization against apicomplexan parasites, this compound provides a validated moderate-affinity scaffold with documented comparative advantages over closely related 6-chloropurines.

Kinase Inhibitor Development: IP6K1-Focused Chemical Biology

Investigators studying inositol hexakisphosphate kinase 1 (IP6K1) as a therapeutic target should consider 6-chloro-2,8-dimethyl-7H-purine as a validated starting point for inhibitor development. In direct enzymatic assays, this compound demonstrates measurable IP6K1 inhibitory activity with a pIC₅₀ of 3.93 ± 0.10 (IC₅₀ ≈ 117 μM), whereas the structurally related 6-benzylthio analog (TNP) fails to reach quantifiable inhibition (pIC₅₀ < 3.70) [1]. This difference establishes that the 6-chloro substituent is essential for observable IP6K1 engagement in this purine scaffold series. For chemical biology programs requiring tool compounds to probe IP6K1 function or medicinal chemistry campaigns seeking to develop more potent inhibitors through scaffold optimization, 6-chloro-2,8-dimethyl-7H-purine represents a structurally validated entry point with documented activity in the target assay system.

Medicinal Chemistry: Scaffold for 6-Substituted Purine Library Synthesis

Synthetic and medicinal chemistry laboratories requiring a versatile purine building block for library generation should procure 6-chloro-2,8-dimethyl-7H-purine for systematic derivatization at the C6 position. The chlorine atom serves as a reactive leaving group for nucleophilic displacement with amines, thiols, and alkoxides, enabling efficient preparation of diverse 6-substituted purine derivatives [1][2]. The 2,8-dimethyl substitution pattern confers distinct advantages over non-methylated 6-chloropurine scaffolds, including altered N-alkylation regioselectivity that can be exploited for controlled derivatization [3]. For research groups conducting structure-activity relationship (SAR) studies or generating focused compound collections, this compound offers a validated synthetic entry point with predictable reactivity and documented utility in purine derivatization chemistry. The availability of authenticated reference spectral data [4] further supports quality control and identity verification in synthetic workflows.

Purine Metabolism Research: Comparative Enzymology Studies

Biochemists and enzymologists investigating purine metabolism across species should utilize 6-chloro-2,8-dimethyl-7H-purine as a comparative probe to study structure-activity relationships in purine nucleoside phosphorylase inhibition. The compound's differential binding profile—Kᵢ = 200 μM for T. gondii PNP vs. Kᵢ = 290 μM for human PNP [1][2]—provides a valuable tool for examining the structural determinants of species-specific inhibitor recognition. When compared with 6-chloro-2-aminopurine, which exhibits a markedly different selectivity profile (9.3-fold preference for human enzyme), 6-chloro-2,8-dimethyl-7H-purine illustrates how subtle substitution changes at the purine 2-position can invert host-parasite discrimination [1]. For laboratories conducting mechanistic enzymology, inhibitor profiling, or structural biology studies of PNP enzymes, this compound serves as a well-characterized ligand with documented comparative binding data across relevant orthologs.

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